5,6,7,8-Tetrahydro-8-deazahomofolic acid
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Overview
Description
5,6,7,8-Tetrahydro-8-deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.
Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Enzyme Inhibition : The synthesis of 8-deazahomofolic acid and its tetrahydro derivative has been achieved. These compounds have shown modest growth inhibition in certain bacteria and L1210 cells, and were found to be weak inhibitors of various enzymes including thymidylate synthase and dihydrofolate reductase (Degraw et al., 1988).
Antitumor Activity : 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues exhibit potent growth inhibition against leukemic cells and show substantial antitumor activity against murine solid tumors (Taylor et al., 1989).
New Synthesis Approaches : A new synthesis of 8-deazafolic acid and the preparation of some 5,6,7,8-tetrahydro derivatives have been developed. These compounds showed cytotoxicity to cultured cells and were tested as inhibitors of bovine dihydrofolic reductase (Temple et al., 1981).
Specific Compound Evaluations
N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine : This novel folic acid analogue was an effective inhibitor of folylpolyglutamate synthetase and retarded the formation of polyglutamates in HCT-8 cells (Singh et al., 1992).
Reduced Derivatives of 11-deazahomofolic acid : These compounds were evaluated as inhibitors of glycinamide ribonucleotide formyltransferase, showing varied levels of inhibition and moderate inhibition of the growth of certain bacteria and cancer cells (Nair et al., 1989).
7-Oxo Substituted Analogues : These analogues of 5-DATHF and DDATHF were tested against leukemia cells but were found to be inactive, suggesting the presence of the carbonyl group in position C7 might be responsible for this lack of activity (Borrell et al., 2001).
Other Relevant Studies
Conformational Analysis : A study focusing on the conformational analysis of tetrahydropteroic acid and tetrahydro-L-folic acid provides insights into the structural properties of these compounds (Furrer et al., 1978).
Rotationally Restricted Analogues : Investigation into analogues of 5-deazapteroyl-L-glutamate and its derivatives revealed insights into the enzyme substrate interaction and the influence of rotational restriction of the side chain (Rosowsky et al., 1999).
Properties
CAS No. |
111113-75-8 |
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Molecular Formula |
C21H26N6O6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1 |
InChI Key |
KWOGIKPULGQYDN-HIFRSBDPSA-N |
Isomeric SMILES |
C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,6,7,8-Tetrahydro-8-deazahomofolic acid; 5,6,7,8-Tdfa; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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